Benzenepropanal, 2,6-dibromo-
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Overview
Description
Benzenepropanal, 2,6-dibromo- is an organic compound with the molecular formula C9H8Br2O It is a derivative of benzene, where the propanal group is substituted at the 2 and 6 positions with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2,6-dibromo- typically involves the bromination of benzenepropanal. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of Benzenepropanal, 2,6-dibromo- may involve large-scale bromination processes using bromine and suitable catalysts. The reaction conditions are optimized to achieve high yield and purity of the product. The process may also include purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 2,6-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
Benzenepropanal, 2,6-dibromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzenepropanal, 2,6-dibromo- involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanal, 2,4-dibromo-
- Benzenepropanal, 2,6-dichloro-
- Benzenepropanal, 2,6-difluoro-
Uniqueness
Benzenepropanal, 2,6-dibromo- is unique due to the presence of bromine atoms at the 2 and 6 positions, which significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, the dibromo derivative exhibits distinct properties that make it suitable for specific applications .
Properties
IUPAC Name |
3-(2,6-dibromophenyl)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDRQCBWVKHZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCC=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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